REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[CH2:3][CH2:4][O:5][C:6]1[N:11]=[CH:10][C:9]([C:12]([O:14]C)=[O:13])=[CH:8][CH:7]=1.[OH-].[Na+]>CCO>[F:17][C:2]([F:1])([F:16])[CH2:3][CH2:4][O:5][C:6]1[N:11]=[CH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8][CH:7]=1 |f:1.2|
|
Name
|
Methyl 6-(3,3,3-trifluoropropoxy)pyridine-3-carboxylate
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
FC(CCOC1=CC=C(C=N1)C(=O)OC)(F)F
|
Name
|
Intermediate 231
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CCOC1=CC=C(C=N1)C(=O)OC)(F)F
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated to a minimum volume
|
Type
|
ADDITION
|
Details
|
by adding 2M hydrochloric acid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
FC(CCOC1=CC=C(C=N1)C(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |